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Compound of Interest

Compound Name: Chelidonine

Cat. No.: B1668607

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of the
racemic mixture of the benzophenanthridine alkaloid, (£)-chelidonine, and its analogue, (%)-
norchelidonine. The methodologies presented are based on the innovative enamide-benzyne-
[2+2] cycloaddition cascade, a powerful strategy for the efficient construction of complex
nitrogen-containing heterocyclic scaffolds. Additionally, this document outlines the key signaling
pathways implicated in the biological activity of chelidonine, offering insights for drug
development and mechanism-of-action studies.

Synthetic Strategy Overview

The total synthesis of (£)-chelidonine and (£)-norchelidonine can be efficiently achieved
through a multi-step sequence highlighted by a key enamide-benzyne-[2+2] cycloaddition
reaction. This cascade process facilitates the rapid assembly of the core tetracyclic structure of
the target molecules. The overall synthetic workflow is depicted below.
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Caption: Synthetic workflow for (x)-chelidonine and its analogues.
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Quantitative Data Summary

The following table summarizes the quantitative data for the total synthesis of (x)-chelidonine

and (x)-norchelidonine, providing a comparative overview of the efficiency of the synthetic

route.
Parameter (£)-Chelidonine (£)-Norchelidonine Reference
Total Number of Steps 7 8 [1]
Overall Yield 8.5% 8.7% [1]

Key Reaction

Enamide-Benzyne-
[2+2] Cycloaddition
Cascade

Enamide-Benzyne-
[2+2] Cycloaddition
Cascade

[1]

Diastereomeric Ratio
(Hydroboration-
Oxidation)

1:1 (separable)

1:1 (separable)

[1]

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the total

synthesis of (x)-chelidonine and (x)-norchelidonine, based on the work of Hsung and

coworkers[1].

Synthesis of Enamide (10)

This multi-step process involves a Sonogashira coupling, reductive amination, and a final Cu(l)-

catalyzed amidation.

a) Sonogashira Coupling:

» To a solution of the commercially available aldehyde 11 in an appropriate solvent (e.g., THF

or DMF), add a palladium catalyst (e.g., Pd(PPhs)4), a copper(l) salt (e.g., Cul), and a

suitable base (e.g., triethylamine).

e Add the terminal alkyne and stir the reaction mixture at room temperature until completion

(monitored by TLC).
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o Work up the reaction by quenching with aqueous ammonium chloride, extracting with an
organic solvent, and purifying by column chromatography.

b) Reductive Amination:

o Dissolve the product from the Sonogashira coupling in a suitable solvent (e.g., methanol or

dichloroethane).

Add the desired amine and a reducing agent (e.g., sodium cyanoborohydride or sodium
triacetoxyborohydride).

Stir the reaction at room temperature until the imine intermediate is fully reduced (monitored
by TLC).

Quench the reaction, extract the product, and purify by chromatography.

c) Cu(l)-catalyzed Amidation:

To a solution of the amine from the reductive amination and a vinyl bromide in a suitable
solvent (e.g., dioxane), add a copper(l) catalyst (e.g., Cul), a ligand (e.g., a diamine), and a
base (e.g., K2CO:s).

Heat the reaction mixture until completion (monitored by TLC).

After cooling, filter the reaction mixture, concentrate the filtrate, and purify the residue by
column chromatography to afford enamide 10.

Synthesis of Benzyne Precursor (9)

The silylaryl triflate benzyne precursor 9 is prepared from sesamol 15 in two steps.

The specific details for this two-step synthesis would be followed as per the procedures
outlined in the supporting information of the primary literature[1]. This typically involves ortho-
lithiation and subsequent trapping with an electrophile, followed by triflation of the resulting
phenol.

Key Cascade Reaction: Formation of Tetracycle (20)
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This pivotal step involves the in-situ generation of benzyne and its subsequent cascade
reaction with the enamide.

e To a solution of enamide 10 in 1,4-dioxane, add the benzyne precursor 9 and a fluoride
source (e.g., CsF or TBAF).

 Stir the reaction at room temperature for an extended period (e.g., 96 hours) to form the
amido-benzocyclobutane intermediate.

o Remove the silyl protecting group from the alkyne using a fluoride source like TBAF.

e Heat the resulting intermediate in a high-boiling solvent such as xylene at 120 °C to initiate
the pericyclic ring-opening and subsequent intramolecular Diels-Alder cycloaddition.

e Cool the reaction mixture and purify by column chromatography to yield the tetracycle 20.

Completion of the Total Synthesis of (¥)-Chelidonine

a) Hydroboration-Oxidation:

e To a solution of tetracycle 20 in THF at 0 °C, add a solution of borane-THF complex
(BHs-THF).

 Allow the reaction to warm to room temperature and stir until the starting material is
consumed.

o Carefully add an aqueous solution of sodium hydroxide followed by hydrogen peroxide at O
°C.

 Stir the mixture at room temperature, then extract the product with an organic solvent and
purify by column chromatography to separate the diastereomeric alcohols.

b) DMP Oxidation:

e To a solution of the desired cis-alcohol in dichloromethane, add Dess-Martin periodinane
(DMP).

 Stir the reaction at room temperature until the oxidation is complete.
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e Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium
thiosulfate.

o Extract the product and purify by chromatography.
c) Alane Reduction:

e To a solution of the resulting ketone in THF at 0 °C, add a solution of alane (AlHs), prepared
from LiAIH4 and H2SOa.

 Stir the reaction at 0 °C, then quench carefully with water and aqueous NaOH.

« Filter the mixture, extract the filtrate, and purify the product by chromatography to yield (z)-
chelidonine.

Completion of the Total Synthesis of (*)-Norchelidonine

e The synthesis of (x)-norchelidonine from the corresponding intermediate follows a similar
oxidation-reduction sequence, employing NaBHa4 for the reduction step, followed by
hydrogenation to remove the Cbz protecting group[1].

Biological Activity and Signaling Pathways

Chelidonine exhibits a range of biological activities, most notably pro-apoptotic effects in
various cancer cell lines. Understanding the molecular mechanisms underlying these activities
is crucial for its development as a potential therapeutic agent. Below are diagrams of key
signaling pathways modulated by chelidonine.
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Caption: Chelidonine-induced p53/GADD45a-mediated apoptosis pathway.
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Caption: Inhibition of PISK/AKT and TLR4/NF-kB pathways by chelidonine.

Conclusion

The synthetic route detailed herein provides a robust and efficient method for accessing (%)-
chelidonine and its analogues. The application of the enamide-benzyne-[2+2] cycloaddition
cascade underscores the power of modern synthetic methodologies in constructing complex
natural products. Furthermore, the elucidation of chelidonine's effects on key cellular signaling
pathways, such as p53-mediated apoptosis and the PISK/AKT and TLR4/NF-kB pro-survival
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pathways, provides a strong foundation for its further investigation and development as a
potential therapeutic agent, particularly in the context of oncology. Researchers are
encouraged to utilize these protocols and pathway diagrams as a guide for their own studies
into the synthesis and biological evaluation of this important class of alkaloids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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